Tert-butyl {2-[(cyclopropylcarbamothioyl)amino]ethyl}carbamate
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Overview
Description
Tert-butyl {2-[(cyclopropylcarbamothioyl)amino]ethyl}carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a tert-butyl group, which is known for its bulky nature and ability to provide steric hindrance, thus influencing the reactivity and stability of the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl {2-[(cyclopropylcarbamothioyl)amino]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopropylcarbamothioyl derivative. The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic attack on the carbonyl carbon of the carbamate . The reaction is usually carried out in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl {2-[(cyclopropylcarbamothioyl)amino]ethyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Tert-butyl {2-[(cyclopropylcarbamothioyl)amino]ethyl}carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl {2-[(cyclopropylcarbamothioyl)amino]ethyl}carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. Upon removal of the protecting group under acidic conditions, the free amine is released, allowing it to participate in subsequent reactions . The molecular targets and pathways involved include interactions with enzymes and other proteins that recognize the carbamate moiety .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2-aminoethyl)carbamate: Similar structure but lacks the cyclopropylcarbamothioyl group.
Tert-butyl (2-methylamino)ethylcarbamate: Contains a methylamino group instead of the cyclopropylcarbamothioyl group.
Tert-butyl (2-piperidin-3-ylethyl)carbamate: Features a piperidinyl group in place of the cyclopropylcarbamothioyl group.
Uniqueness
Tert-butyl {2-[(cyclopropylcarbamothioyl)amino]ethyl}carbamate is unique due to the presence of the cyclopropylcarbamothioyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where such properties are desired .
Properties
IUPAC Name |
tert-butyl N-[2-(cyclopropylcarbamothioylamino)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2S/c1-11(2,3)16-10(15)13-7-6-12-9(17)14-8-4-5-8/h8H,4-7H2,1-3H3,(H,13,15)(H2,12,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRBKBXECDPDSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=S)NC1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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